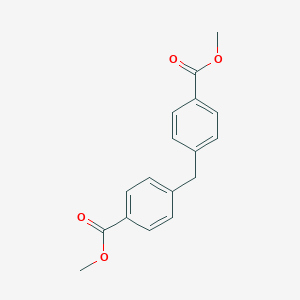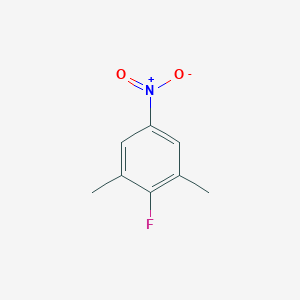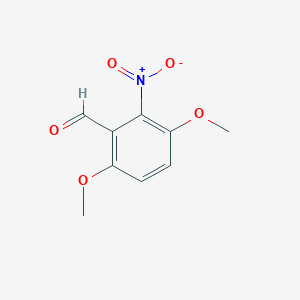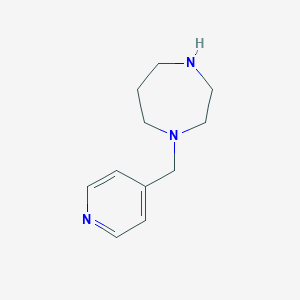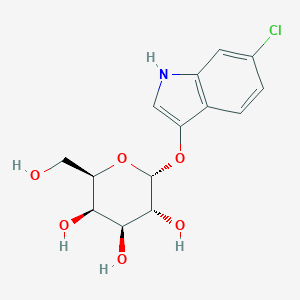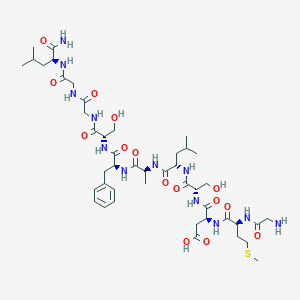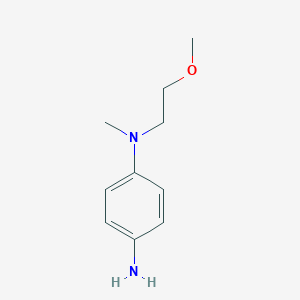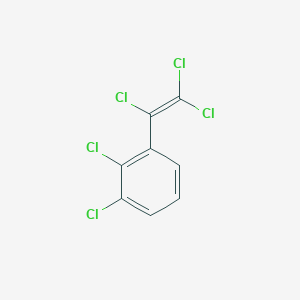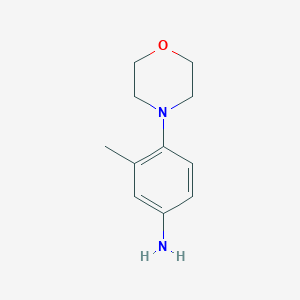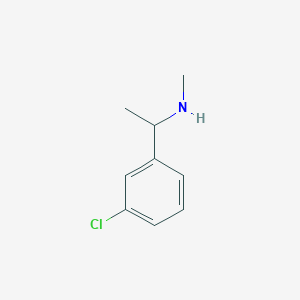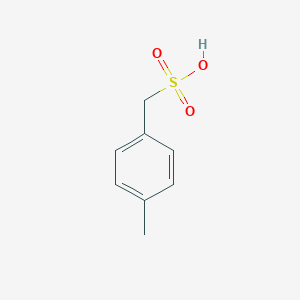
p-Tolylmethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolylmethanesulfonic acid is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .
Synthesis Analysis
p-Tolylmethanesulfonic acid has been used in many organic preparations as a good solid catalyst . A novel heterogeneous strong acid catalyst has been synthesized through the copolymerization of p-toluenesulfonic acid and paraformaldehyde with sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular formula of p-Tolylmethanesulfonic acid is C7H8O3S . Dopant-induced structural modifications and swelling that affect the conducting polymer component may contribute to lattice expansion .
Chemical Reactions Analysis
p-Tolylmethanesulfonic acid has been used in various chemical reactions. For instance, it has been used in the Diels–Alder cycloaddition of biomass-derived 2-pyrone coumalic acid (CMA) with propylene, providing an alternative pathway to produce toluic acid (TA), a precursor to terephthalic acid (TPA) .
Physical And Chemical Properties Analysis
p-Tolylmethanesulfonic acid has a molar mass of 172.20 g/mol . It appears as a colorless (white) solid and has a density of 1.24 g/cm3 . It has a melting point of 105 to 107°C (monohydrate) and a boiling point of 140°C at 20 mmHg . It is soluble in water .
Safety And Hazards
Direcciones Futuras
p-Tolylmethanesulfonic acid has been used in the development of a relatively quick and sensitive conductive polymer sensor for detecting trace quantities of hydrogen gas in a nitrogen atmosphere . It has also been used in a metal-free approach towards the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF), fructose, and glucose . These applications suggest potential future directions for the use of p-Tolylmethanesulfonic acid in various fields.
Propiedades
IUPAC Name |
(4-methylphenyl)methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKAAZJZMQJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)methanesulfonic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

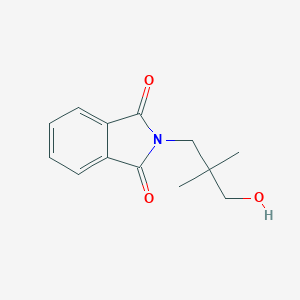
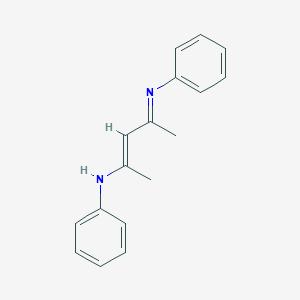
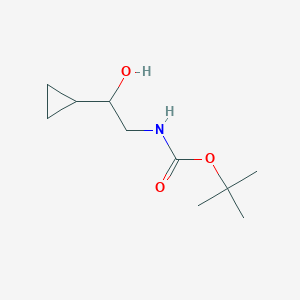
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
